

Technical Guide: 2-[2-(2-Methoxyethoxy)ethoxy]phenylamine

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Compound of Interest

Compound Name:	2-[2-(2-Methoxyethoxy)ethoxy]phenylamine
CAS No.:	126415-03-0
Cat. No.:	B1317545

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CAS 126415-03-0 | Chemical Identity, Synthesis, and Applications in Drug Discovery

Part 1: Executive Summary & Nomenclature

2-[2-(2-Methoxyethoxy)ethoxy]phenylamine is a specialized functionalized aniline derivative used primarily as a building block in medicinal chemistry and chemical biology. Its core structure features an aniline (phenylamine) scaffold substituted at the ortho (2-) position with a short polyethylene glycol (PEG) chain (diethylene glycol monomethyl ether).

This specific substitution pattern serves two critical functions in drug design:

- **Solubility Enhancement:** The hydrophilic PEG tail improves the aqueous solubility of lipophilic pharmacophores.
- **Steric & Electronic Modulation:** The ortho-alkoxy group acts as an electron-donating group (EDG) while introducing steric bulk that can lock molecular conformations via intramolecular hydrogen bonding (N-H...O), a strategy often employed in kinase inhibitor design to pre-organize the molecule for binding.

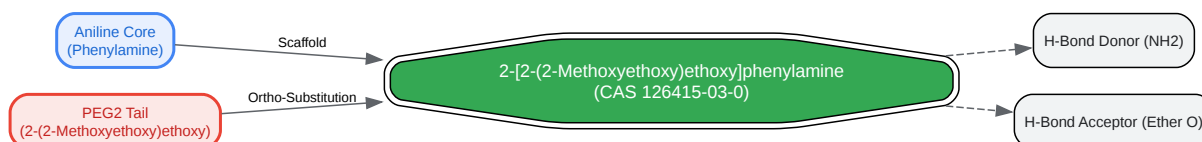
Synonym & Identity Matrix

Accurate nomenclature is vital for database retrieval and regulatory filing. The following table consolidates valid synonyms and identifiers.

Category	Identifier / Synonym	Notes
Common Name	2-[2-(2-Methoxyethoxy)ethoxy]aniline	Preferred common name.[1][2][3]
IUPAC Name	2-(2-(2-Methoxyethoxy)ethoxy)aniline	Systematic name.[1][2]
CAS Number	126415-03-0	Unique identifier.
Alt. Chemical Name	o-PEG2-amine	Informal; denotes ortho-position and PEG chain length.
Alt. Chemical Name	2-(2-(2-Methoxyethoxy)ethoxy)benzenamine	Alternative IUPAC phrasing.
SMILES	<chem>COCCOCCOC1=C(N)C=CC=C1</chem>	Machine-readable string.[1]
InChI Key	LOFIXVODFAGRSJ-UHFFFAOYSA-N	Standardized hash.
Molecular Formula	$C_{11}H_{17}NO_3$	MW: 211.26 g/mol .[4]

Part 2: Structural Analysis & Visualization

The following diagram illustrates the chemical structure and its functional deconstruction, highlighting the reactive aniline handle and the solubilizing PEG tail.



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Figure 1: Structural decomposition of the target molecule, identifying the pharmacophore scaffold and the physicochemical modulator.

Part 3: Synthesis & Manufacturing Protocol

Expertise & Causality: Direct synthesis of this compound typically avoids the reaction of 2-aminophenol with PEG-halides due to competing N-alkylation. Instead, the industry-standard "Self-Validating" route utilizes the alkylation of 2-nitrophenol followed by reduction. This ensures the alkyl chain is attached exclusively to the oxygen atom before the amine is generated.

Step 1: O-Alkylation (Williamson Ether Synthesis)

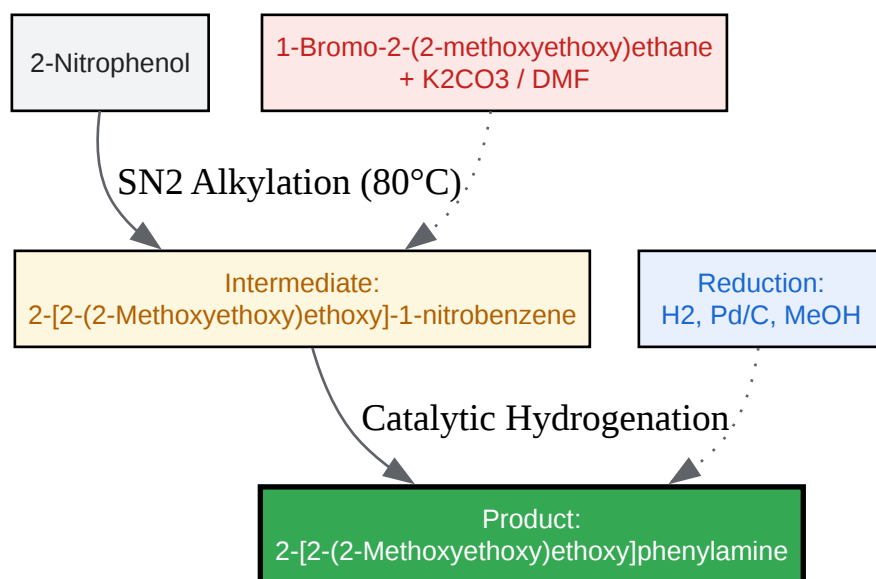
Objective: Attach the PEG chain to the phenolic oxygen.

- Reagents: 2-Nitrophenol (1.0 eq), 1-Bromo-2-(2-methoxyethoxy)ethane (1.1 eq), Potassium Carbonate (K_2CO_3 , 2.0 eq).
- Solvent: DMF or Acetonitrile (Polar aprotic solvent favors S_N2).
- Protocol:
 - Dissolve 2-nitrophenol in DMF under N_2 atmosphere.
 - Add K_2CO_3 and stir at room temperature for 30 mins to generate the phenoxide anion (color change to bright yellow/orange).
 - Add 1-Bromo-2-(2-methoxyethoxy)ethane dropwise.
 - Heat to $80^\circ C$ for 4-6 hours. Monitor by TLC (Hexane/EtOAc 7:3).
 - Validation: Disappearance of the low-Rf phenol spot and appearance of a higher-Rf nitro-ether spot.
 - Workup: Dilute with water, extract with EtOAc, wash with brine, dry over Na_2SO_4 , and concentrate.

Step 2: Nitro Reduction

Objective: Convert the nitro group to the target aniline.

- Reagents: H₂ gas (balloon or 1 atm), 10% Pd/C (5-10 wt%).
- Solvent: Methanol or Ethanol.
- Protocol:
 - Dissolve the crude nitro-intermediate in Methanol.
 - Add Pd/C catalyst carefully (under inert gas to prevent ignition).
 - Purge with H₂ and stir vigorously at RT for 2-12 hours.
 - Validation: LC-MS will show the mass shift from M⁺ (Nitro) to M-30+2 (Amine). The bright yellow color of the nitro compound will fade to colorless or pale brown.
 - Purification: Filter through Celite to remove Pd/C. Concentrate filtrate. If necessary, purify via flash chromatography (DCM/MeOH).



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Figure 2: Two-step synthetic pathway ensuring regioselective O-alkylation followed by reduction.

Part 4: Applications in Drug Development

1. PROTAC Linker Design

Proteolysis Targeting Chimeras (PROTACs) require linkers that connect a target protein ligand to an E3 ligase ligand.

- **Role:** This molecule serves as a "headgroup-linker" hybrid. The aniline amine forms an amide bond with the E3 ligase ligand (e.g., Thalidomide derivatives or VHL ligands), while the PEG chain provides the requisite spacer length and flexibility.
- **Advantage:** The ortho attachment often induces a "bent" conformation, which can be critical for ternary complex stability compared to linear para-substituted linkers.

2. Kinase Inhibitor Optimization

In the design of ATP-competitive inhibitors:

- **Solubility:** Replacing a standard aniline with this PEGylated variant can lower LogP by 0.5–1.0 units, significantly improving oral bioavailability.
- **Selectivity:** The ether oxygen can accept a hydrogen bond from residues near the solvent front of the ATP pocket, potentially improving selectivity profiles.

Part 5: Physicochemical Properties

Property	Value (Predicted/Exp)	Relevance
Molecular Weight	211.26 Da	Fragment-like; good for lead optimization.
LogP (Octanol/Water)	~1.0 - 1.4	Moderate lipophilicity; good membrane permeability.
pKa (Conjugate Acid)	~4.5 - 5.0	Less basic than alkyl amines; suitable for amide coupling.
TPSA	~50 Å ²	Well within Veber rules for oral bioavailability (<140 Å ²).
Appearance	Pale yellow oil/solid	Low melting point due to flexible PEG chain.

Part 6: Safety & Handling (MSDS Summary)

- Hazards: As with most anilines, treat as Toxic if swallowed and Irritating to eyes/skin.
- Specific Risk: Potential for methemoglobinemia upon overexposure (characteristic of aniline derivatives).
- Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. Anilines are prone to oxidation (darkening) upon air exposure.
- Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.

References

- PubChem Compound Summary. (2025). 2-[2-(2-Methoxyethoxy)ethoxy]aniline (CID 126415-03-0).[1] National Center for Biotechnology Information. [[Link](#)]
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